ESI-09 is a novel non-cyclic nucleotide antagonist specifically targeting the exchange protein directly activated by cyclic adenosine monophosphate, commonly referred to as EPAC. This compound has garnered attention for its potential therapeutic applications, particularly in the context of pancreatic cancer and other diseases where EPAC signaling plays a crucial role.
ESI-09 was developed through a series of synthetic methodologies aimed at creating effective EPAC inhibitors. It is classified as a small molecule drug candidate with specific inhibitory activity against both EPAC1 and EPAC2, which are guanine nucleotide exchange factors that mediate cellular responses to cyclic adenosine monophosphate. The compound is identified by its CAS number 263707-16-0.
The synthesis of ESI-09 involves a concise and efficient approach that includes several key steps:
ESI-09 has a defined molecular structure characterized by its non-cyclic nucleotide framework. The molecular formula is CHClNO, with a molecular weight of approximately 291.74 g/mol. The chemical structure features an isoxazole ring and a chlorophenyl substituent, which are critical for its biological activity.
The synthesis of ESI-09 involves several chemical reactions:
These reactions are characterized by their efficiency and reliability, allowing for the rapid production of ESI-09 suitable for pharmacological evaluation .
ESI-09 exerts its pharmacological effects primarily through inhibition of EPAC1 and EPAC2 activities. The mechanism involves:
This inhibition leads to reduced cellular responses associated with cAMP signaling, which is particularly relevant in cancer biology where aberrant signaling contributes to tumor progression.
ESI-09 exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for therapeutic use.
ESI-09 has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2